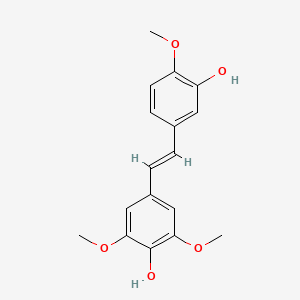

Combrestatin A4 metabolite M3

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

859511-60-7 |

|---|---|

Molecular Formula |

C17H18O5 |

Molecular Weight |

302.32 g/mol |

IUPAC Name |

4-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-2,6-dimethoxyphenol |

InChI |

InChI=1S/C17H18O5/c1-20-14-7-6-11(8-13(14)18)4-5-12-9-15(21-2)17(19)16(10-12)22-3/h4-10,18-19H,1-3H3/b5-4+ |

InChI Key |

XZHPYKNNKMKNIB-SNAWJCMRSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C2=CC(=C(C(=C2)OC)O)OC)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)O)OC)O |

Origin of Product |

United States |

Research Context and Significance of Combretastatin A4 Metabolism

Overview of Combretastatin A4 as a Parent Compound

Combretastatin A4 (CA-4) is a stilbenoid compound originally isolated from the bark of the African bush willow tree, Combretum caffrum. wikipedia.orgmdpi.com It has garnered significant attention in cancer research due to its potent ability to inhibit tubulin polymerization. wikipedia.orgnih.govnih.gov Tubulin is a protein that forms microtubules, essential components of the cellular skeleton that play a crucial role in cell division. By binding to the colchicine (B1669291) site on tubulin, CA-4 disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death) in rapidly dividing cells, such as those found in tumors. wikipedia.orgontosight.ai

Furthermore, CA-4 exhibits potent anti-angiogenic and vascular-disrupting properties. ontosight.aitandfonline.com It can selectively target and damage the blood vessels that supply tumors, leading to a shutdown of blood flow and subsequent tumor necrosis. aacrjournals.orgnih.gov Due to its promising preclinical activity, a water-soluble prodrug, Combretastatin A4 Phosphate (B84403) (CA-4P), has been developed and investigated in numerous clinical trials. wikipedia.orgaacrjournals.orgnih.gov

Importance of Metabolite Profiling in Drug Discovery and Development

The metabolic stability of a compound also dictates its pharmacokinetic profile, including its half-life and clearance from the body. ingentaconnect.com By identifying the metabolic pathways, researchers can predict potential drug-drug interactions and understand inter-individual variability in drug response. For a potent compound like Combretastatin A4, understanding its metabolic fate is crucial to fully characterizing its therapeutic potential and limitations. nih.gov

Identification of Combretastatin A4 Metabolite M3 within Metabolic Pathways

The in vitro metabolism of Combretastatin A4 has been investigated using liver subcellular fractions from both rats and humans to simulate the primary site of drug metabolism in the body. nih.govresearchgate.net These studies have revealed that CA-4 undergoes several biotransformation reactions, primarily Phase I metabolism, which involves oxidation, reduction, and hydrolysis reactions. nih.govresearchgate.net

Within this complex metabolic landscape, a specific metabolite designated as M3 has been identified. nih.govresearchgate.net Research has shown that the formation of M3 involves the O-demethylation of the A-phenyl ring of the Combretastatin A4 molecule. nih.govresearchgate.netacs.org A key characteristic of the formation of metabolite M3 is the simultaneous and complete isomerization of the stilbenic double bond from the biologically active cis (Z) configuration to the less active trans (E) configuration. nih.govresearchgate.net

The primary metabolic reactions of Combretastatin A4 are summarized in the table below:

| Metabolic Pathway | Description | Resulting Metabolites |

| O-Demethylation | Removal of a methyl group from a methoxy (B1213986) ether. | Metabolite M3 is formed through O-demethylation of the A-phenyl ring. nih.govresearchgate.net |

| Aromatic Hydroxylation | Addition of a hydroxyl group to an aromatic ring. | A major biotransformation pathway for CA-4, occurring on the B-phenyl ring. nih.gov |

| Z-E Isomerization | Conversion between the cis (Z) and trans (E) geometric isomers. | Occurs alongside oxidative metabolism, contributing to the complexity of the metabolite pattern. The formation of M3 involves this isomerization. nih.govresearchgate.net |

| Glucuronidation | A Phase II metabolic reaction where a glucuronic acid moiety is attached to the drug or its Phase I metabolites. | A significant pathway for CA-4 and its metabolites, increasing water solubility for excretion. nih.govtandfonline.comnih.gov |

| Sulfation | A Phase II metabolic reaction involving the addition of a sulfonate group. | Another Phase II pathway identified for CA-4, leading to the formation of a sulphate conjugate. tandfonline.comnih.gov |

The identification and structural elucidation of metabolites like M3 are typically achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). nih.govnih.govresearchgate.net These methods allow for the separation of the various metabolites from the parent compound and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns. nih.govresearchgate.net The structure of M3 has been confirmed through comparison with a synthetically prepared reference standard. nih.govresearchgate.net

Metabolic Fate of Combretastatin A4: Formation of Metabolite M3

The biotransformation of Combretastatin A4 (CA-4), a potent antivascular agent, involves several metabolic pathways that alter its structure and activity. Among the various products of its metabolism, the M3 metabolite emerges from specific Phase I reactions. This article details the primary biotransformation routes, including O-demethylation and isomerization, that lead to the formation of Combretastatin A4 metabolite M3.

Phase I Biotransformation Pathways Leading to Combretastatin A4 Metabolite M3

The initial phase of metabolic processing for many xenobiotics, including Combretastatin A4, is Phase I biotransformation. These reactions typically introduce or expose functional groups, preparing the compound for subsequent metabolic stages. For Combretastatin A4, studies utilizing rat and human liver microsomes have identified O-demethylation and aromatic hydroxylation as the two principal Phase I metabolic pathways. researchgate.netnih.gov The formation of the M3 metabolite is a direct result of these enzymatic processes, specifically involving demethylation and a concurrent structural rearrangement. researchgate.net

The enzymatic O-demethylation that produces metabolite M3 is highly regiospecific. Research has conclusively shown that M3 is formed exclusively through the O-demethylation of phenyl ring A of the Combretastatin A4 molecule. researchgate.netnih.gov This specificity distinguishes the formation of M3 from other demethylated metabolites, such as M4 and M5, which are generated by O-demethylation occurring on phenyl ring B. researchgate.netnih.govscilit.com This demonstrates a clear selectivity by the metabolizing enzymes for the methoxy (B1213986) groups on different parts of the Combretastatin A4 structure.

A notable characteristic of Combretastatin A4 metabolism is the occurrence of isomerization alongside oxidative reactions. researchgate.netnih.gov The native, biologically active form of Combretastatin A4 possesses a Z (cis) configuration at its stilbenic double bond, which is crucial for its high-affinity binding to tubulin. wikipedia.org However, metabolic processes can induce a change in this stereochemistry.

The formation of the M3 metabolite is intrinsically linked to a complete isomerization of the stilbenic double bond from the native Z (cis) configuration to the E (trans) configuration. researchgate.netnih.govacs.org This Z-E isomerization occurs concurrently with the O-demethylation on phenyl ring A. researchgate.net The resulting M3 metabolite, therefore, possesses not only a different substitution pattern due to the loss of a methyl group but also a different three-dimensional shape compared to the parent drug. The conversion to the E-isomer is a significant structural alteration that contributes to the complexity of the metabolite profile of Combretastatin A4. researchgate.netnih.gov

Table 1: Summary of Metabolic Transformation from Combretastatin A4 to Metabolite M3

| Parent Compound | Metabolic Process | Key Transformation | Resulting Metabolite |

| Combretastatin A4 | Phase I Biotransformation | O-Demethylation of Phenyl Ring A | Combretastatin A4 Metabolite M3 |

| Z-E Isomerization of Stilbenic Double Bond |

Enzymatic Mechanisms and Cytochrome P450 Isozyme Involvement in M3 Formation

Role of Hepatic Microsomal Fractions in M3 Biotransformation

The initial biotransformation of Combretastatin A4 is predominantly an oxidative process that occurs within the liver. In vitro studies utilizing both rat and human liver subcellular fractions have been instrumental in delineating these metabolic pathways. Research has demonstrated that the formation of various metabolites, including M3, takes place when CA-4 is incubated with hepatic microsomal fractions. nih.govuniupo.it

The primary metabolic reactions observed are O-demethylation and aromatic hydroxylation. nih.govuniupo.it Specifically, the metabolite M3 is the result of the O-demethylation of the phenyl ring A of the Combretastatin A4 molecule. nih.govuniupo.it This enzymatic process is accompanied by a complete isomerization of the stilbenic double bond. nih.govuniupo.it In contrast, when CA-4 was incubated with cytosolic fractions, no metabolite formation was observed, underscoring the central role of microsomal enzymes in this biotransformation. nih.govuniupo.it

The metabolic profile of CA-4 shows considerable similarity between rat and human microsomes, suggesting a conserved metabolic pathway across these species. researchgate.net The table below summarizes the key findings from in vitro metabolism studies of Combretastatin A-4.

| Feature | Observation | Source |

| Primary Metabolic Pathways | O-Demethylation and Aromatic Hydroxylation | nih.govuniupo.it |

| Formation of M3 | O-Demethylation of phenyl ring A | nih.govuniupo.it |

| Associated Reaction | Complete isomerization of the stilbenic double bond | nih.govuniupo.it |

| Cellular Fraction | Hepatic Microsomal Fractions | nih.govuniupo.it |

| Cross-Species Similarity | Similar metabolic profiles in rat and human microsomes | researchgate.net |

Identification of Specific Cytochrome P450 Isozymes Catalyzing M3 Formation

While the involvement of hepatic microsomal enzymes in the formation of M3 is well-established, the specific cytochrome P450 (CYP) isozymes responsible for catalyzing the O-demethylation of Combretastatin A4's phenyl ring A have not been definitively identified in the reviewed literature. However, based on the metabolism of structurally similar compounds, educated inferences can be drawn.

The cytochrome P450 1A2 (CYP1A2) enzyme is a prominent candidate for the catalysis of M3 formation. CYP1A2 is known to be involved in the metabolism of various xenobiotics, including compounds with stilbene (B7821643) backbones, which are structurally related to Combretastatin A4. nih.govnih.gov

Studies on trans-stilbene have shown that its oxidation is mediated by both CYP1A1 and CYP1A2 in human liver microsomes. nih.gov Furthermore, research on synthetic methoxylated resveratrol analogues, which also share structural similarities with Combretastatin A4, has demonstrated that bioconversions, including O-demethylation, are preferentially catalyzed by CYP1A1 and CYP1A2. mdpi.com The activity of CYP1A2 in demethylation processes is a well-documented phenomenon. wikipedia.org

Given that M3 is formed via O-demethylation of a methoxy (B1213986) group on a phenyl ring, a reaction characteristic of CYP1A2, it is plausible that this isozyme plays a significant role in the metabolism of Combretastatin A4 to M3. The table below outlines the evidence suggesting the potential involvement of CYP1A2 in M3 formation.

| Evidence | Relevance to M3 Formation | Source |

| Metabolism of trans-stilbene | Oxidation of a structurally similar compound is mediated by CYP1A1/1A2. | nih.gov |

| Metabolism of resveratrol analogues | O-demethylation of similar methoxylated stilbenoids is catalyzed by CYP1A1/1A2. | mdpi.com |

| Known function of CYP1A2 | CYP1A2 is known to catalyze demethylation reactions. | wikipedia.org |

It is important to note that while the evidence is suggestive, further research with recombinant human CYP isozymes and specific chemical inhibitors is necessary to conclusively identify the specific P450 isozyme(s) responsible for the formation of the Combretastatin A4 metabolite M3.

Analytical Elucidation and Structural Characterization of Combretastatin A4 Metabolite M3

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation of CA-4 and its metabolites from biological samples, such as liver microsome incubations. researchgate.netnih.gov In a typical setup, a reversed-phase C18 column is employed to separate the compounds based on their hydrophobicity. mdpi.com

The separation process involves a gradient elution method, where the composition of the mobile phase is changed over time to effectively resolve the different metabolites. For instance, a mobile phase consisting of a mixture of water and methanol (B129727) or acetonitrile (B52724) is commonly used. mdpi.comthno.org Detection is often achieved using a Diode-Array Detector (DAD) or a UV detector, which measures the absorbance of the eluting compounds at specific wavelengths, such as 245 nm and 335 nm. researchgate.net This allows for the visualization of the separated metabolites as distinct peaks in the chromatogram. researchgate.net

Table 1: HPLC Parameters for Metabolite Separation

| Parameter | Details |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of water and methanol/acetonitrile |

| Detection | DAD or UV detector (e.g., at 245 nm, 335 nm) |

| Flow Rate | Typically around 1 mL/min |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Following separation by HPLC, Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to determine the molecular weight of the metabolites. researchgate.netnih.gov ESI is a soft ionization technique that generates intact molecular ions from the eluting compounds, minimizing fragmentation. researchgate.net The mass spectrometer then measures the mass-to-charge ratio (m/z) of these ions.

In the case of the M3 metabolite of CA-4, ESI-MS analysis in positive ion mode reveals a protonated molecule [M+H]⁺. researchgate.net This provides the crucial initial information about the molecular mass of the metabolite, indicating that a specific biotransformation has occurred.

Tandem Mass Spectrometry (ESI-MS/MS) for Fragmentation Analysis and Structural Assignment

To elucidate the exact structure of the M3 metabolite, Tandem Mass Spectrometry (ESI-MS/MS) is utilized. researchgate.netnih.gov In this technique, the molecular ion of M3, previously identified by ESI-MS, is selected and subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, characteristic fragment ions.

The fragmentation pattern of M3 provides a "fingerprint" that helps in piecing together its structure. Studies have shown that the major phase I biotransformation pathways for CA-4 are O-demethylation and aromatic hydroxylation. researchgate.netnih.gov For M3, the fragmentation data indicates that it is formed through the O-demethylation of the phenyl ring A of the parent CA-4 molecule. researchgate.netnih.gov A significant observation is that this metabolic process is accompanied by a complete isomerization of the stilbenic double bond from the biologically active cis (Z) configuration to the less active trans (E) configuration. researchgate.netnih.gov

Table 2: Key Mass Spectrometry Data for M3

| Ion Type | m/z | Interpretation |

|---|---|---|

| Protonated Molecule [M+H]⁺ | Varies based on specific adducts | Molecular weight of the M3 metabolite |

Confirmation of M3 Structure Through Comparison with Synthesized Reference Standards

While HPLC and mass spectrometry data provide strong evidence for the structure of M3, definitive confirmation is achieved by comparing this data with that of a synthetically produced reference standard. researchgate.netnih.gov The reference compound is synthesized to have the proposed structure of the M3 metabolite.

This synthesized standard is then analyzed using the same HPLC and MS/MS methods as the biological sample. researchgate.net If the retention time in the HPLC chromatogram and the fragmentation pattern in the mass spectrum of the synthesized standard perfectly match those of the metabolite M3 observed in the biological sample, the structural assignment is confirmed. researchgate.netnih.gov This comparative approach is a crucial step in the rigorous identification of drug metabolites. nih.govucl.ac.uk

Untargeted Metabolomics Approaches for Comprehensive Metabolite Identification

Untargeted metabolomics offers a powerful approach for the comprehensive identification of all metabolites of a drug, including M3, in a biological system. nih.govacs.org This technique aims to capture and analyze the entire metabolome, providing a global view of the metabolic changes induced by the drug. acs.org

Methodologies like solid-phase microextraction (SPME) coupled with liquid chromatography-mass spectrometry (LC-MS) can be used to extract and analyze a wide range of metabolites from samples such as cell cultures or plasma. nih.govresearchgate.net By comparing the metabolomic profiles of treated and untreated samples, researchers can identify features corresponding to drug metabolites. nih.gov Advanced data processing software is then used to annotate these features and tentatively identify known metabolites like M3 based on their mass and other chemical properties. nih.govacs.org

Application of High-Resolution Mass Spectrometry (HRMS) in M3 Characterization

High-Resolution Mass Spectrometry (HRMS) plays a significant role in the characterization of metabolites like M3 by providing highly accurate mass measurements. acs.orgresearchgate.net Unlike standard mass spectrometry, HRMS can determine the mass of an ion with very high precision, which allows for the confident determination of its elemental composition.

This capability is invaluable in distinguishing between different potential metabolites that may have the same nominal mass but different elemental formulas. For the M3 metabolite, HRMS can confirm the loss of a methyl group (CH₂) and the gain of a hydrogen atom, consistent with the O-demethylation pathway, by providing an exact mass that matches the calculated mass for the proposed structure. acs.org

In Vitro Model Systems for Metabolic Investigations of Combretastatin A4 Metabolite M3

Utilization of Rat Liver Microsomes in Metabolic Studies

Rat liver microsomes serve as a standard and valuable tool in the preliminary investigation of the metabolic pathways of xenobiotics. In the context of Combretastatin A4, incubations with rat liver microsomes have been instrumental in elucidating its Phase I metabolic profile. nih.govnih.gov

When CA-4 was incubated with rat liver microsomes in the presence of an NADPH-regenerating system, a series of metabolites were formed. researchgate.net The separation and detection of these metabolites were achieved using high-performance liquid chromatography (HPLC) coupled with UV and electrospray ionization mass spectrometry (ESI-MS). nih.gov Through these analytical techniques, at least eight distinct metabolites, designated M1 through M8, were identified in the incubations. researchgate.net

The formation of metabolite M3 was specifically observed in these studies. Its structure was determined to be the result of O-demethylation of the phenyl ring A of the parent Combretastatin A4 molecule. nih.govresearchgate.net A key characteristic of the formation of M3 is the complete isomerization of the stilbenic double bond from the Z-configuration of CA-4 to the E-configuration. nih.gov The primary biotransformation pathways identified for CA-4 in rat liver microsomes are O-demethylation and aromatic hydroxylation. nih.govresearchgate.net

Utilization of Human Liver Microsomes in Metabolic Studies

To extrapolate preclinical findings to humans, parallel metabolic studies using human-derived in vitro systems are essential. Consequently, the metabolism of Combretastatin A4 has also been extensively studied using human liver microsomes. nih.govresearchgate.net

The incubation of CA-4 with human liver microsomes revealed a metabolic pattern that was remarkably similar to that observed with rat liver microsomes. researchgate.net The same major Phase I biotransformation pathways, namely O-demethylation and aromatic hydroxylation, were found to be operative. nih.govresearchgate.net The use of HPLC and mass spectrometry confirmed the presence of the same panel of eight metabolites (M1-M8), including the metabolite of interest, M3. nih.govresearchgate.net

The formation of M3 in human liver microsomes, as in the rat model, proceeds via O-demethylation of phenyl ring A, accompanied by the characteristic Z-E isomerization of the stilbenic double bond. nih.govresearchgate.net This consistency across species in the formation pathway of M3 underscores a conserved metabolic mechanism.

Comparative Analysis of Metabolic Patterns Across Species Using Liver Microsomes

The direct comparison of metabolic profiles generated by rat and human liver microsomes is a cornerstone of drug metabolism and pharmacokinetic studies. For Combretastatin A4, such a comparative analysis has demonstrated a high degree of similarity in the metabolic fate of the compound between the two species. nih.gov

Table 1: Comparative Metabolic Profile of Combretastatin A4 in Rat and Human Liver Microsomes

| Metabolite | Formation Pathway | Observation in Rat Liver Microsomes | Observation in Human Liver Microsomes | Key Findings |

| M1/M2 | Aromatic Hydroxylation and Isomerization | Present | Present | Formed by hydroxylation at C-6' of phenyl ring B. nih.gov |

| M3 | O-Demethylation of Phenyl Ring A | Present | Present | Formation involves complete Z-E isomerization. nih.govresearchgate.net |

| M4/M5 | O-Demethylation of Phenyl Ring B | Present | Present | Does not lead to the formation of ortho-quinones. nih.gov |

| M6 | Not specified in detail | Present | Present (more abundant) | Shows quantitative difference between species. researchgate.net |

| M7/M8 | Oxidation of M1/M2 | Present | Present | para-quinone species of M1 and M2. nih.gov |

Investigation of Cytosolic Fraction Involvement in M3 Formation

To determine the specific subcellular location of the enzymes responsible for Combretastatin A4 metabolism, studies have also been conducted using the cytosolic fraction of liver cells. The cytosol contains a different set of enzymes compared to the microsomes, which are fragments of the endoplasmic reticulum.

When Combretastatin A4 was incubated with the liver cytosolic fraction from both rat and human sources, no metabolic transformation was observed. nih.govresearchgate.net This finding indicates that the enzymes responsible for the formation of M3, and indeed all the other identified metabolites of CA-4, are located within the microsomal fraction. The absence of metabolism in the cytosol confirms that the O-demethylation and isomerization reactions leading to M3 are catalyzed by microsomal enzymes, such as the cytochrome P450 family. nih.gov

Structure Activity Relationship Investigations of Combretastatin A4 Metabolites: Implications for M3

Absence or Presence of Biological Activity of M3

Metabolite M3 is structurally defined as the product of O-demethylation of Combretastatin A4 at the C-3' position of the B-ring. This modification transforms the 3',4',5'-trimethoxyphenyl B-ring of the parent compound into a 3'-hydroxy-4',5'-dimethoxyphenyl moiety.

Extensive in vitro investigations have been conducted to determine the biological activity of M3, primarily focusing on its ability to inhibit tubulin polymerization, which is the key mechanism of action for Combretastatin A4. Research findings consistently demonstrate that metabolite M3 possesses significantly diminished biological activity compared to its parent compound. In tubulin polymerization inhibition assays, where Combretastatin A4 exhibits potent activity with IC₅₀ (concentration for 50% inhibition) values typically in the low micromolar range (e.g., ~2-4 µM), M3 is found to be virtually inactive. Its IC₅₀ value is consistently reported to be greater than 50 µM, and in many studies, it fails to produce any significant inhibition at the highest testable concentrations.

This marked loss of activity is a direct consequence of the structural modification on the B-ring. The trimethoxyphenyl B-ring of Combretastatin A4 is a critical pharmacophore for high-affinity binding to the colchicine (B1669291) site on β-tubulin. The removal of the methyl group at the C-3' position to form a hydroxyl group fundamentally alters the steric and electronic properties required for optimal interaction within this binding pocket. Therefore, the formation of M3 is considered a metabolic inactivation pathway, effectively neutralizing the cytotoxic and anti-vascular potential of the parent drug.

Comparative Analysis of M3 with Other Combretastatin A4 Metabolites

To fully appreciate the structural basis for M3's lack of activity, it is essential to compare it with other metabolites derived from Combretastatin A4. The metabolic profile of CA4 includes products of O-demethylation, hydroxylation, and conjugation. The biological activity of these compounds varies dramatically depending on the site and nature of the modification.

The most critical comparison is between metabolites resulting from demethylation on the A-ring versus the B-ring.

Metabolite M2 (A-Ring Demethylation): This metabolite, formed by O-demethylation at the C-3 position of the A-ring, retains potent biological activity. Its ability to inhibit tubulin polymerization is comparable, and in some assays, slightly superior to that of the parent Combretastatin A4. This indicates that the methoxy (B1213986) group at C-3 is not essential for binding and that its replacement with a hydroxyl group is well-tolerated and may even form favorable new interactions within the tubulin binding site.

Metabolites M1 and M3 (B-Ring Demethylation): In stark contrast, metabolites M1 (O-demethylation at C-4') and M3 (O-demethylation at C-3') are both largely devoid of activity. This highlights the absolute requirement of the intact trimethoxyphenyl B-ring for potent tubulin inhibition. The methoxy groups on this ring are crucial for establishing the necessary hydrophobic and van der Waals interactions within the colchicine binding pocket.

Other Metabolites (M4, M5, M7, M8): Phase I metabolites like M4 (dihydroxylation of the ethylene (B1197577) bridge) and Phase II conjugates like M5 (glucuronide of M2) or M7/M8 (sulfate conjugates) are also inactive. These modifications significantly increase the molecule's polarity and steric bulk, preventing it from effectively binding to the hydrophobic tubulin site and facilitating its rapid excretion from the body.

The following table provides a comparative summary of the structures and biological activities of key Combretastatin A4 metabolites.

| Compound | Structural Modification from Combretastatin A4 | Ring Modified | Relative Tubulin Polymerization Inhibition Activity (IC₅₀) |

|---|---|---|---|

| Combretastatin A4 (Parent) | Reference Compound | N/A | High (IC₅₀ ≈ 2-4 µM) |

| Metabolite M2 | O-demethylation at C-3 | A-Ring | High (Activity comparable to or slightly greater than parent) |

| Metabolite M3 | O-demethylation at C-3' | B-Ring | Very Low / Inactive (IC₅₀ > 50 µM) |

| Metabolite M1 | O-demethylation at C-4' | B-Ring | Very Low / Inactive (IC₅₀ > 50 µM) |

| Metabolite M4 | Dihydroxylation of the ethylene bridge | Bridge | Inactive |

| Metabolite M5 | Glucuronide conjugation of M2 | A-Ring | Inactive |

| Metabolites M7/M8 | Sulfate conjugation | A-Ring or B-Ring | Inactive |

This comparative analysis firmly places M3 in the category of inactive metabolites. Its formation, alongside M1, represents a primary detoxification route, whereas the formation of M2 represents the generation of a bioactive metabolite.

Theoretical Studies and In Silico Predictions for M3's Potential Pharmacological Relevance

Computational chemistry and molecular modeling studies provide further insight into the reasons for M3's inactivity. Molecular docking simulations are frequently used to predict the binding affinity and orientation of ligands like Combretastatin A4 and its metabolites within the colchicine binding site of β-tubulin.

These in silico studies corroborate the experimental findings.

Docking of Combretastatin A4: Simulations show that the parent compound fits snugly into the binding pocket. The A-ring (3-hydroxy-4-methoxyphenyl) typically orients towards a region with polar residues, while the B-ring (3',4',5'-trimethoxyphenyl) is buried deep within a hydrophobic pocket lined with key amino acid residues such as Cys241, Leu255, Ala316, Val318, and Ala354.

Docking of Metabolite M2: When M2 is modeled, the molecule can adopt a similar binding pose to CA4. The replacement of the C-3 methoxy group with a hydroxyl group does not disrupt the crucial interactions of the B-ring and may even allow for a new hydrogen bond, explaining its retained high activity.

Docking of Metabolite M3: In contrast, when M3 is docked into the same site, computational models predict a significant loss in binding affinity. The replacement of the C-3' methoxy group with a more polar hydroxyl group on the B-ring introduces an unfavorable polar interaction within a predominantly hydrophobic pocket. This disrupts the optimal orientation and reduces the strength of the van der Waals forces between the B-ring and the surrounding amino acid residues. The calculated binding energy for M3 is consistently much lower (less favorable) than that for Combretastatin A4 or M2.

Preclinical Metabolic Disposition and Biotransformation Kinetics of Combretastatin A4 in Animal Models Focus on M3 Relevance

Identification of M3 in Plasma and Tissue Samples in Preclinical Models

The identification of Combretastatin A4 metabolites has been primarily achieved through in vitro studies using liver subcellular fractions from different species, including rats. nih.govresearchgate.netnih.gov These investigations are fundamental in elucidating the primary metabolic pathways before moving into more complex in vivo models.

In studies utilizing rat and human liver microsomes, a number of metabolites of Combretastatin A4 were separated and identified using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) and electrospray ionization (ESI) mass spectrometry (MS). nih.govresearchgate.net Among the eight metabolites identified in these systems, M3 was characterized as a product of O-demethylation of the A-ring of the CA4 molecule. nih.govresearchgate.netaacrjournals.org A key structural feature of the M3 metabolite is the complete isomerization of the stilbenic double bond from a Z to an E configuration, a transformation confirmed by comparing its spectral data with synthesized reference standards. nih.govmagtech.com.cn

The table below summarizes the key preclinical models and systems used in the study of Combretastatin A4 metabolism.

| Preclinical System/Model | Application in CA4 Metabolism Studies | Key Findings Related to Metabolites |

| Rat Liver Microsomes | In vitro identification of phase I metabolites. nih.govresearchgate.netnih.gov | Identified M3 as a product of O-demethylation and isomerization. nih.govresearchgate.netnih.gov |

| Human Liver Microsomes | In vitro species comparison of phase I metabolism. nih.govresearchgate.netnih.gov | Confirmed formation of M3, similar to rat microsomes. nih.govresearchgate.netnih.gov |

| NMRI Mice | In vivo pharmacokinetic and metabolic profiling. nih.gov | Revealed a complex metabolic profile in plasma. nih.gov |

| Sprague-Dawley Rats | In vivo pharmacokinetics, tissue distribution, and excretion. nih.govnih.gov | Characterized CA4 distribution and excretion; detected phase II conjugates of phase I metabolites. nih.govnih.gov |

Species Differences in M3 Metabolism and Clearance Rates

Comparative studies on the metabolism of Combretastatin A4 provide initial insights into species-specific differences, particularly between rats and humans, based on in vitro data.

However, the same research noted quantitative differences in the metabolite profiles. For instance, an unknown metabolite designated M6 appeared to be the most abundant metabolite arising from O-demethylation in human liver microsomes, a distinction not observed in rat liver microsomes. researchgate.net This suggests that while the metabolic pathways are conserved, the relative rates or preferences of the enzymes involved can differ between species. Such variations could potentially lead to different clearance rates and exposure levels of the M3 metabolite in vivo. A comprehensive understanding of these differences requires further in vivo comparative pharmacokinetic studies that specifically quantify M3 levels in various animal models.

The table below details the metabolites of Combretastatin A4 identified in in vitro microsomal studies.

| Metabolite | Metabolic Pathway | Structural Change |

| M1 / M2 | Aromatic Hydroxylation & Isomerization | Hydroxylation at C-6' of phenyl ring B and Z-E isomerization. nih.govaacrjournals.org |

| M3 | O-Demethylation & Isomerization | O-Demethylation of phenyl ring A with complete Z-E isomerization. nih.govresearchgate.netaacrjournals.org |

| M4 / M5 | O-Demethylation | O-Demethylation of phenyl ring B. nih.govaacrjournals.org |

| M7 / M8 | Oxidation | Further oxidation of M1/M2 to the corresponding para-quinone. nih.govaacrjournals.org |

Chemical Synthesis Methodologies for Combretastatin A4 Metabolite M3

Strategies for Obtaining Reference Standards of M3 for Analytical Confirmation

The acquisition of pure reference standards of Combretastatin A4 metabolite M3 is a prerequisite for its unequivocal identification and quantification in biological matrices. Chemical synthesis offers a reliable route to obtain such standards, overcoming the challenges of isolating sufficient quantities from metabolic studies. The synthesis of M3, a (Z)-stilbene derivative, can be approached by adapting established methods for stilbene (B7821643) synthesis, such as the Wittig reaction, Perkin condensation, and Suzuki coupling.

For instance, a Wittig-type approach would likely involve the preparation of a phosphonium (B103445) ylide derived from a substituted benzyl (B1604629) halide of one ring system, which would then react with the corresponding benzaldehyde (B42025) of the other ring system. Careful selection of the reaction conditions is necessary to favor the formation of the desired (Z)-isomer, which is characteristic of the biologically active combretastatins.

Similarly, the Perkin condensation offers another viable route. This method typically involves the reaction of a phenylacetic acid with a benzaldehyde in the presence of a base. To synthesize M3, this would entail the condensation of 2-methoxy-5-(benzyloxy)phenylacetic acid with 3,5-bis(benzyloxy)-4-methoxybenzaldehyde, followed by decarboxylation and subsequent deprotection of the hydroxyl groups.

Table 1: Key Synthetic Reactions for Stilbene Synthesis

| Reaction Type | Description | Key Reagents | Stereoselectivity Control |

| Wittig Reaction | Reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. | Phosphonium salt, strong base, aldehyde/ketone | Dependent on the nature of the ylide and reaction conditions. Salt-free conditions often favor Z-alkenes. |

| Perkin Condensation | Condensation of an aromatic aldehyde and an acid anhydride (B1165640) in the presence of an alkali salt of the acid. | Aromatic aldehyde, phenylacetic acid, base (e.g., triethylamine, acetic anhydride) | Can favor the formation of the α,β-unsaturated carboxylic acid precursor to the Z-stilbene. |

| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | Vinyl halide, arylboronic acid, palladium catalyst, base | Can be highly stereoselective, depending on the starting vinyl halide isomer. |

Stereoselective Synthesis Approaches for M3 Isomers (Z-E)

The biological activity of combretastatins is highly dependent on the stereochemistry of the stilbene double bond, with the (Z)-isomer being significantly more potent than the (E)-isomer. Therefore, stereoselective synthesis is a critical aspect of preparing Combretastatin A4 metabolite M3.

Several strategies have been developed to control the stereochemical outcome of stilbene synthesis. In the context of the Wittig reaction , the use of non-stabilized ylides under salt-free conditions typically favors the formation of the (Z)-alkene through a kinetically controlled pathway. The choice of solvent and base is also crucial in directing the stereoselectivity.

The Perkin condensation can also be adapted for stereocontrol. The initial condensation product is an α,β-unsaturated carboxylic acid. Subsequent decarboxylation can be controlled to yield the desired stilbene isomer. For instance, copper-catalyzed decarboxylation in quinoline (B57606) has been shown to produce high yields of (Z)-combretastatin A4. fu-berlin.de

Suzuki cross-coupling reactions offer a powerful and highly stereoselective method. fu-berlin.de To synthesize the (Z)-isomer of M3, one could employ a (Z)-vinyl halide and an appropriately substituted arylboronic acid. The palladium catalyst facilitates the coupling while retaining the stereochemistry of the vinyl halide. Conversely, starting with an (E)-vinyl halide would yield the (E)-isomer of M3. This approach provides excellent control over the final product's geometry.

Furthermore, iodine-catalyzed isomerization can be employed to convert the thermodynamically less stable (Z)-isomer to the more stable (E)-isomer, providing access to both stereoisomers for comparative biological studies. fu-berlin.de

Derivatization and Analogue Synthesis Inspired by M3

The structure of Combretastatin A4 metabolite M3, with its two phenolic hydroxyl groups, offers multiple sites for chemical modification to generate novel analogues with potentially improved properties. Derivatization can be aimed at enhancing solubility, metabolic stability, or exploring structure-activity relationships (SAR).

One common approach is the etherification or esterification of the phenolic hydroxyl groups. For example, introducing polyethylene (B3416737) glycol (PEG) chains could enhance water solubility. The synthesis of various ester and amide analogues of Combretastatin A4 has been reported, and similar strategies could be applied to M3. jlu.edu.cn This could involve reacting M3 with various acyl chlorides, alkyl halides, or carboxylic acids under appropriate coupling conditions.

Another strategy involves the synthesis of analogues with modified aromatic rings . By utilizing different substituted benzaldehydes or phenylacetic acids in the synthetic routes described above, a library of M3 analogues with diverse substitution patterns on either the A-ring or B-ring can be generated. For example, replacing the hydroxyl groups with other functional groups like amines, halogens, or sulfamates could lead to compounds with altered biological activities. The synthesis of sulfamate (B1201201) derivatives of Combretastatin A4 has been explored, suggesting a potential avenue for M3 derivatization. researchgate.netnih.gov

The synthesis of so-called "cis-restricted" analogues, where the double bond is incorporated into a heterocyclic ring system, is another advanced approach to prevent in vivo isomerization to the less active (E)-isomer. This strategy, which has been applied to Combretastatin A4, could be adapted for M3 to create conformationally locked analogues.

Current Research Gaps and Future Perspectives for Combretastatin A4 Metabolite M3

Elucidation of Unknown Pharmacodynamic Activities of M3

A significant gap in the current understanding of CA-4 pharmacology is the unknown biological activity of its metabolites, including M3. researchgate.netnih.gov Studies have successfully identified M3 as a product of O-demethylation of the phenyl ring A of CA-4, a reaction accompanied by a complete isomerization of the stilbenic double bond. researchgate.netnih.govacs.org This isomerization from the active cis (or Z) configuration to the less active trans (or E) configuration is critical, as the geometry of this bond is a key determinant of tubulin-binding affinity. However, the pharmacodynamic role of the metabolites remains to be established. researchgate.net

Future research must prioritize the definitive characterization of M3's biological activity. This requires the chemical synthesis of an authentic M3 reference standard. With a pure standard, a battery of assays can be conducted to determine its pharmacodynamic profile, including:

Tubulin Polymerization Assays: To directly measure the inhibitory effect of M3 on tubulin assembly and compare its potency (IC50) with that of CA-4 and its inactive trans-isomer. nih.gov

Cell-Based Proliferation Assays: To evaluate the cytotoxicity of M3 against a panel of human cancer cell lines. acs.org

Microtubule Network Analysis: To visualize the effects of M3 on the cellular microtubule architecture using immunofluorescence microscopy. mdpi.com

Vascular-Disrupting Assays: To assess whether M3 retains any of the anti-vascular properties of its parent compound using models such as endothelial cell tube formation assays.

Comprehensive Enzymatic Characterization of M3-Forming Enzymes

The formation of M3 has been observed in incubations with both rat and human liver microsomal fractions, pointing to the involvement of cytochrome P450 (CYP) enzymes. researchgate.netnih.gov However, the specific enzyme or enzymes responsible for the O-demethylation of CA-4's phenyl ring A have not been identified.

To fill this knowledge gap, future studies should aim for a comprehensive enzymatic characterization. A crucial step would be to perform in vitro metabolism studies using a panel of recombinant human CYP enzymes. This would allow for the precise identification of the specific CYP isoform(s) (e.g., CYP3A4, CYP2C9, CYP1A2) that catalyze the formation of M3. Understanding which enzymes are responsible is vital for predicting potential drug-drug interactions and inter-individual variability in CA-4 metabolism. Further investigation into the kinetics of M3 formation by the identified enzymes would provide valuable data for pharmacokinetic modeling.

Advanced Analytical Techniques for Quantifying M3 in Complex Biological Matrices

The initial identification of M3 was achieved using High-Performance Liquid Chromatography (HPLC) with UV and electrospray ionization (ESI) mass spectrometry (MS). researchgate.netnih.gov While effective for metabolite identification in in vitro systems, these methods may lack the sensitivity and specificity required for robust quantification in complex biological matrices like plasma, urine, or tumor tissue from in vivo studies.

Future efforts should focus on developing and validating advanced, highly sensitive bioanalytical methods. This would likely involve:

LC-MS/MS Assays: The use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly on a triple quadrupole instrument, is the gold standard for quantitative bioanalysis. acs.org Developing a specific Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method for M3 would enable its precise quantification even at very low concentrations.

Use of Stable Isotope-Labeled Internal Standards: The synthesis of an isotopically labeled version of M3 (e.g., containing ¹³C or ²H) to serve as an internal standard is crucial for achieving the highest accuracy and precision in quantification, correcting for matrix effects and variability during sample preparation. acs.org

Metabolomics Platforms: Employing non-targeted or semi-targeted metabolomics approaches, such as those using advanced data analysis platforms like XCMS, could provide a more comprehensive picture of CA-4 metabolism, potentially uncovering other minor metabolites while simultaneously quantifying major ones like M3. acs.org

Computational and Modeling Approaches for Predicting M3's Biological Interactions

Computational modeling offers a powerful, resource-efficient way to predict the biological interactions of M3 and guide subsequent experimental work. Molecular modeling approaches have been successfully used to delineate the interaction of CA-4 with its binding site on β-tubulin. nih.govmdpi.com

Future research should apply these in silico techniques to M3. Key computational studies would include:

Molecular Docking: A 3D model of the M3 structure can be generated and docked into the colchicine-binding site of tubulin. mdpi.com By calculating the binding energy and analyzing the key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts), researchers can predict whether M3 is likely to bind with high affinity. This predicted binding can be compared directly to the known binding modes of cis-CA-4 and trans-CA-4.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to assess the stability of the M3-tubulin complex over time. nih.gov These simulations can reveal how the structural changes in M3 (the phenolic hydroxyl group and the trans-double bond) affect the dynamics and stability of the interaction within the binding pocket. This predictive work can help prioritize which experimental assays are most critical to perform.

Compound Name Reference

| Abbreviation / Trivial Name | Full Chemical Name / Description |

|---|---|

| Combretastatin A4 (CA-4) | (Z)-2-methoxy-5-(2-(3,4,5-trimethoxyphenyl)vinyl)phenol |

| Metabolite M3 | O-demethylated and isomerized metabolite of Combretastatin A4 |

| Combretastatin A4 Phosphate (B84403) (CA-4P / Fosbretabulin) | Water-soluble phosphate prodrug of Combretastatin A4 |

| Metabolites M1, M2, M4, M5, M6, M7, M8 | Other identified in vitro metabolites of Combretastatin A4 |

| Colchicine (B1669291) | An alkaloid that binds to a similar site on tubulin |

Q & A

Basic Research Questions

Q. What methodologies are recommended for identifying and quantifying Combretastatin A4 metabolite M3 in biological matrices?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) coupled with nonlinear retention time alignment tools like XCMS is widely used for peak detection and metabolite identification . Normalization and missing value estimation are critical preprocessing steps to address technical variability, particularly in cross-study comparisons . For structural confirmation, nuclear magnetic resonance (NMR) or tandem MS (MS/MS) should be employed, with reference to the Metabolomics Workbench’s metabolite structure database for comparative analysis .

Q. How can researchers ensure reproducibility in studies investigating M3’s metabolic stability?

- Methodological Answer : Adhere to protocols for metabolite extraction and handling, such as those outlined in the Metabolomics Workbench, which standardize sample preparation across MS and NMR platforms . Detailed experimental conditions (e.g., chromatography gradients, ionization parameters) must be documented in supplementary materials to enable replication . Use internal standards (e.g., isotopically labeled analogs) to correct for matrix effects in quantitative assays .

Advanced Research Questions

Q. What experimental designs are optimal for elucidating the pharmacokinetic-pharmacodynamic (PK-PD) relationship of M3?

- Methodological Answer : Integrate multi-omics approaches :

- Pharmacokinetics : Use serial sampling in preclinical models (e.g., murine xenografts) to track M3 plasma levels via LC-MS, correlating with tumor perfusion changes measured by dynamic contrast-enhanced MRI .

- Pharmacodynamics : Combine transcriptomic profiling of tumor tissue with metabolomic flux analysis to identify downstream pathways modulated by M3 .

- Reference ICH M3(R2) guidelines for metabolite-specific nonclinical study design, including species selection and duration alignment with clinical exposure .

Q. How can contradictions in reported mechanisms of M3’s anti-angiogenic activity be resolved?

- Methodological Answer : Conduct dose-response and time-course studies to clarify context-dependent effects:

- In vitro : Compare endothelial cell viability assays (e.g., MTT) under normoxic vs. hypoxic conditions, paired with tubulin polymerization assays to assess direct cytoskeletal disruption .

- In vivo : Use genetic knockouts (e.g., VEGF-A-deficient models) to isolate M3’s vascular-targeting effects from secondary cytokine responses .

- Apply dimensionality reduction methods (e.g., PCA or PLS-DA) to untangle confounding variables in metabolomic datasets .

Q. What strategies address the limited bioavailability of M3 in translational research?

- Methodological Answer :

- Prodrug optimization : Synthesize phosphate or peptide conjugates to enhance solubility, followed by enzymatic activation studies in human plasma .

- Nanocarrier systems : Evaluate liposomal or polymeric nanoparticles for targeted delivery, using pharmacokinetic modeling to optimize release kinetics .

- Validate findings using human organoid models or microfluidic "tumor-on-a-chip" systems to bridge preclinical and clinical data gaps .

Data Analysis & Interpretation

Q. How should researchers handle missing or inconsistent metabolite data in M3 studies?

- Methodological Answer :

- Apply imputation algorithms (e.g., k-nearest neighbors) for missing values, ensuring sensitivity analysis to assess bias .

- Cross-validate findings with orthogonal techniques (e.g., compare LC-MS results with NMR-derived concentrations) .

- Publicly share raw datasets via repositories like the Metabolomics Workbench to facilitate meta-analyses and error detection .

Q. What bioinformatic tools are suitable for integrating M3’s metabolomic data with transcriptomic/proteomic datasets?

- Methodological Answer :

- Use XCMS for peak alignment and MetaboAnalyst for pathway enrichment analysis, overlaying results with RNA-seq data via tools like Cytoscape to map network interactions .

- Employ machine learning (e.g., random forests) to identify metabolite-gene co-regulation patterns predictive of M3 response .

Ethical & Reporting Standards

Q. What guidelines ensure ethical reporting of M3’s preclinical toxicity data?

- Methodological Answer :

- Follow ARRIVE 2.0 guidelines for animal studies, including detailed descriptions of sample sizes, randomization, and blinding .

- Disclose all adverse events (e.g., cardiac toxicity in murine models) in supplementary materials, even if statistically nonsignificant .

Q. How can researchers avoid biases in literature reviews on M3’s mechanisms?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.